

AF 594 NHS Ester: A Technical Guide to Spectral Properties and Labeling Protocols

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Compound of Interest

Compound Name: AF 594 NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of **AF 594 NHS ester**, a widely used red-fluorescent dye. It also details the experimental protocols for its application in labeling proteins and other biomolecules, catering to the needs of researchers, scientists, and professionals in drug development.

Core Spectral and Physical Properties

AF 594 NHS ester is an amine-reactive fluorescent dye characterized by its bright, photostable red fluorescence. It is readily soluble in water and maintains its fluorescent properties over a broad pH range, from 4 to 10.^{[1][2][3]} These characteristics make it a versatile tool for a variety of applications, including fluorescence microscopy, flow cytometry, and biochemical assays.^{[1][3]}

The N-hydroxysuccinimidyl (NHS) ester moiety of AF 594 reacts efficiently with primary amines on proteins, peptides, and amine-modified oligonucleotides to form stable amide bonds.^{[1][2][4]} This allows for the covalent conjugation of the fluorophore to the target molecule. The optimal pH for this labeling reaction is between 8.3 and 8.5.^{[5][6]}

Below is a summary of the key quantitative data for **AF 594 NHS ester**, compiled for easy comparison.

Property	Value	References
Maximum Excitation Wavelength (λ_{ex})	586 - 590 nm	[1][2][3][7][8]
Maximum Emission Wavelength (λ_{em})	613 - 618 nm	[1][2][3][7][8][9]
Molar Extinction Coefficient (ϵ)	90,000 - 105,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][2][7][10][11]
Fluorescence Quantum Yield (Φ)	0.66 - 0.77	[1][10][12][13][14]
Molecular Weight	~819.8 - 1022.23 g/mol	[1][2][7][11]
Recommended pH for Labeling	7.0 - 9.0 (Optimal: 8.3 - 8.5)	[1][5][6][7]
Recommended Storage	-20°C in the dark, desiccated	[1][4]

Experimental Protocols

The following section provides a detailed methodology for a typical protein labeling experiment using **AF 594 NHS ester**. This protocol is a general guideline and may require optimization for specific proteins or desired degrees of labeling.

Protein Preparation

For optimal labeling, the protein solution should be purified and in a buffer free of ammonium ions and primary amines (e.g., Tris or glycine), as these will compete with the labeling reaction. [15] If the protein is in an unsuitable buffer, it should be exchanged with a suitable buffer such as phosphate-buffered saline (PBS) via dialysis or another buffer exchange method. [15] The protein concentration should ideally be at least 2 mg/mL for efficient labeling. [2][15]

Reagent Preparation

- **AF 594 NHS Ester Stock Solution:** Immediately before use, dissolve the **AF 594 NHS ester** in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL. [2][4]

- Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3.[2][6]

Labeling Reaction

- Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL.[2][6]
- Add the **AF 594 NHS ester** stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized for each specific application, but a starting point of a 5- to 20-fold molar excess of the dye is recommended.
- Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2][4]
Gentle stirring of the reaction mixture is recommended.[4]

Purification of the Labeled Protein

After the incubation period, it is crucial to separate the labeled protein from the unreacted dye. Gel filtration chromatography is a commonly used method for this purpose.

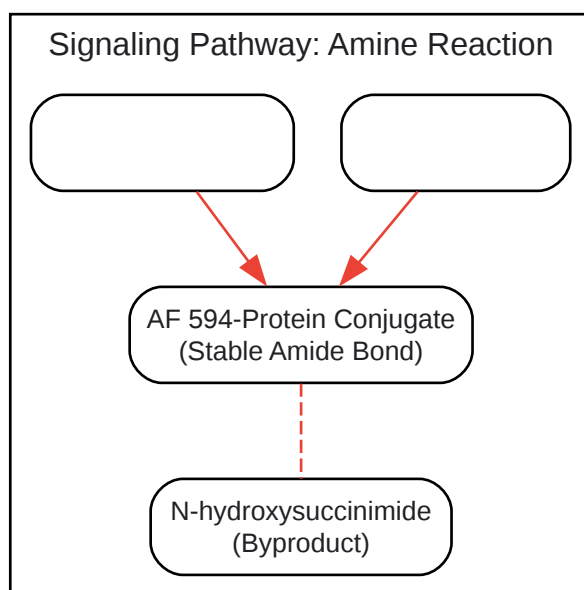
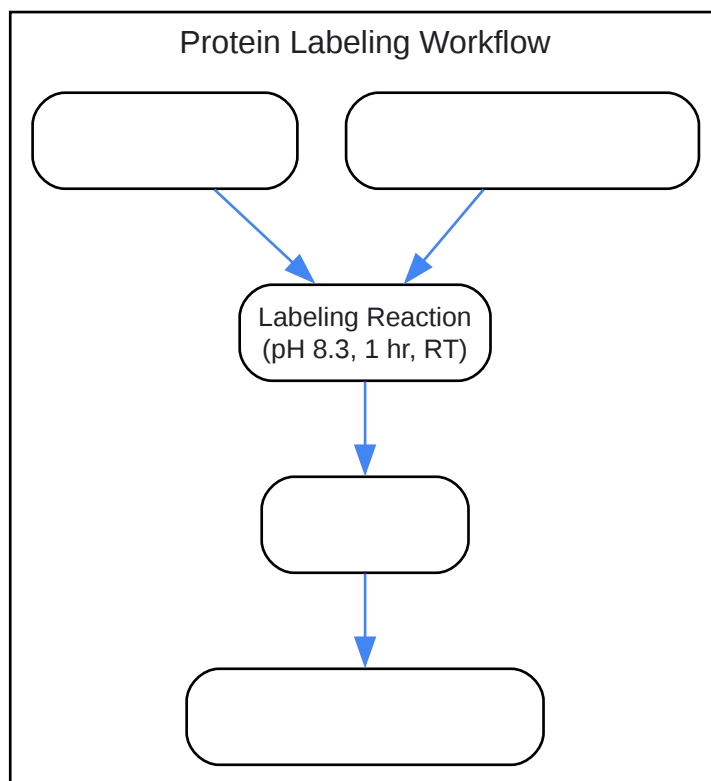
- Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.[2]
- Apply the reaction mixture to the top of the column.
- Elute the protein-dye conjugate using an appropriate buffer, such as PBS. The labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.
- Collect the fractions containing the labeled protein. The degree of labeling can be determined spectrophotometrically.

Storage of the Labeled Protein

Store the purified, labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[4][15] For long-term storage, it is advisable to add a cryoprotectant such as glycerol and to aliquot the sample to avoid repeated freeze-thaw cycles.[4][15]

Visualizations

The following diagrams illustrate the key processes involved in the use of **AF 594 NHS ester**.



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